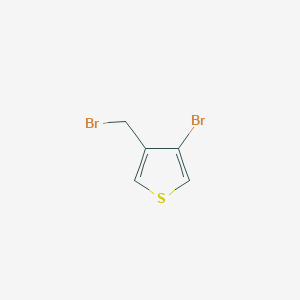

3-Bromo-4-(bromomethyl)thiophene

Overview

Description

3-Bromo-4-(bromomethyl)thiophene (3-Br-4-BrMT) is a heterocyclic aromatic compound belonging to the thiophene family. It is a colorless solid that is insoluble in water and has a boiling point of 174 °C. It is a highly reactive compound, with a variety of applications in scientific research. 3-Br-4-BrMT has been used in the synthesis of various organic compounds and materials, such as polymers and dyes. It has also been used in the development of new drugs and pharmaceuticals.

Scientific Research Applications

Synthesis and Characterization

- Thiophene derivatives like 3-Bromo-4-(bromomethyl)thiophene are synthesized through reactions such as Suzuki coupling and used in vibrational spectra and DFT simulations studies (Balakit et al., 2017).

- New thiophene derivatives are synthesized for applications such as photostabilizers for rigid poly(vinyl chloride), showing the capacity to reduce photodegradation (Balakit et al., 2015).

Material Science and Optical Applications

- Bromo-substituted thiophene-based centrosymmetric crystals are synthesized for thermal, mechanical, and third-order NLO properties, highlighting their potential in optical limiting applications (Haleshappa et al., 2020).

- Thiophene derivatives are used in the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, showing potential in heterocyclic chemistry (Yagodkina-Yakovenko et al., 2018).

Pharmaceutical and Biological Research

- Thiophene-containing compounds exhibit a range of biological activities such as anticancer, antibacterial, and antiviral, underscoring their importance in medicinal chemistry (Mabkhot et al., 2017).

- Synthesis of various thiophene derivatives like 5-aryl-2-bromo-3-hexylthiophene demonstrates their potential in pharmacological aspects, including haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

3-Bromo-4-(bromomethyl)thiophene is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

In the SM coupling, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The SM coupling reaction is the main biochemical pathway affected by this compound . The downstream effects of this pathway involve the formation of new carbon–carbon bonds .

Result of Action

The molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the SM coupling . The cellular effects would depend on the specific context in which the compound is used.

properties

IUPAC Name |

3-bromo-4-(bromomethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2S/c6-1-4-2-8-3-5(4)7/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHREWOWCJSFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538057 | |

| Record name | 3-Bromo-4-(bromomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40032-80-2 | |

| Record name | 3-Bromo-4-(bromomethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40032-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(bromomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-(bromomethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)